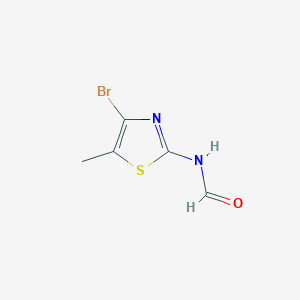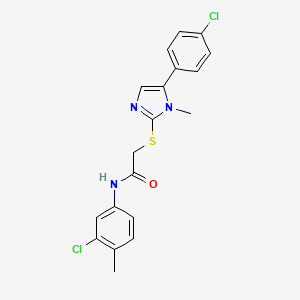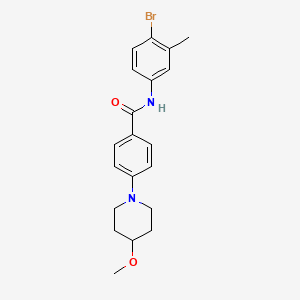![molecular formula C18H25FN2O2S B2608098 2-(4-Fluorophenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]acetamide CAS No. 2415520-34-0](/img/structure/B2608098.png)
2-(4-Fluorophenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Fluorophenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, pharmacology, and biochemistry. This compound is a thiomorpholine derivative that has been synthesized through a multistep process involving various chemical reactions.
Wirkmechanismus
The mechanism of action of 2-(4-Fluorophenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth, proliferation, and survival. Additionally, it is believed to affect the membrane potential and ion channels that are involved in pain perception.
Biochemical and Physiological Effects:
2-(4-Fluorophenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]acetamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, reduce pain in animal models, and inhibit the growth of various fungi. Additionally, it has been shown to affect the membrane potential and ion channels that are involved in pain perception.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(4-Fluorophenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]acetamide in lab experiments include its potential use as an anticancer, antifungal, and analgesic agent. Additionally, it has been shown to have low toxicity and high selectivity towards cancer cells. However, the limitations of using this compound in lab experiments include its complex synthesis method, which may limit its availability and accessibility for researchers.
Zukünftige Richtungen
There are several future directions for the research on 2-(4-Fluorophenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]acetamide. One direction is to further investigate its potential use as an anticancer agent, as it has shown promising results in inhibiting the growth of cancer cells in vitro. Additionally, further studies are needed to determine its mechanism of action and its effects on various signaling pathways and enzymes. Furthermore, future research could investigate its potential use as an antifungal and analgesic agent, as it has shown potential in inhibiting the growth of various fungi and reducing pain in animal models. Finally, future research could focus on developing more efficient and accessible synthesis methods for this compound to facilitate its use in lab experiments.
Synthesemethoden
The synthesis of 2-(4-Fluorophenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]acetamide involves a multistep process that includes various chemical reactions. The starting material for the synthesis is 4-Fluoroaniline, which is reacted with 4-Formylmorpholine to obtain 4-(4-Formylmorpholin-4-yl)fluoroaniline. This compound is then reacted with Thiomorpholine to obtain 2-(4-Fluorophenyl)-N-(4-thiomorpholin-4-yloxan-4-yl)acetamide, which is further reacted with Formaldehyde to obtain 2-(4-Fluorophenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]acetamide. The final product is obtained by purification and isolation of the compound.
Wissenschaftliche Forschungsanwendungen
2-(4-Fluorophenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]acetamide has potential applications in various fields such as medicine, pharmacology, and biochemistry. This compound has been studied for its potential use as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, it has been studied for its potential use as an antifungal agent, as it has been shown to inhibit the growth of various fungi. Furthermore, it has been studied for its potential use as an analgesic agent, as it has been shown to reduce pain in animal models.
Eigenschaften
IUPAC Name |
2-(4-fluorophenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25FN2O2S/c19-16-3-1-15(2-4-16)13-17(22)20-14-18(5-9-23-10-6-18)21-7-11-24-12-8-21/h1-4H,5-14H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUCSVZHGFPKKAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)CC2=CC=C(C=C2)F)N3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenyl)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Pyridin-3-ylspiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxylic acid](/img/structure/B2608019.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(diethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2608023.png)

![1-((6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-3-(2-phenoxyethyl)urea](/img/structure/B2608027.png)
![6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B2608028.png)

![N-methyl-N'-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzenecarboximidamide](/img/structure/B2608030.png)




